molecular formula C15H22N4O2S B253822 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

Número de catálogo B253822
Peso molecular: 322.4 g/mol
Clave InChI: DBAAQJOJADCBJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.

Mecanismo De Acción

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been shown to stabilize the tumor suppressor protein p53, which is mutated in more than 50% of all human cancers. Stabilization of p53 leads to increased transcription of downstream target genes, resulting in cell cycle arrest, apoptosis, and senescence. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has also been shown to inhibit the activity of the oncogenic protein MDM2, which promotes the degradation of p53. Inhibition of MDM2 leads to increased levels of p53 and increased transcription of downstream target genes.
Biochemical and Physiological Effects:
2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been shown to induce cell cycle arrest, apoptosis, and senescence in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been investigated for its potential use in treating neurodegenerative diseases. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is its specificity for stabilizing p53 and inhibiting MDM2. This specificity reduces the potential for off-target effects and toxicity. However, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis method for 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide is complex and yields are relatively low, which can limit its availability for research purposes.

Direcciones Futuras

There are several future directions for research on 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide. One direction is to investigate the potential use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate the potential use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in combination with immunotherapy, which has shown promising results in cancer treatment. In addition, further research is needed to investigate the potential use of 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide in treating neurodegenerative diseases. Finally, research is needed to develop more efficient synthesis methods for 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide, which can increase its availability for research purposes.

Métodos De Síntesis

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide can be synthesized using a multistep process starting from 5-cyano-6-ethyl-4-hydroxy-2-pyrimidine sulfide. The first step involves the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group. The resulting compound is then treated with propylamine and acetic anhydride to obtain the desired product, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide. The overall yield of this synthesis method is around 30%.

Aplicaciones Científicas De Investigación

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Propiedades

Nombre del producto

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

Fórmula molecular

C15H22N4O2S

Peso molecular

322.4 g/mol

Nombre IUPAC

2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide

InChI

InChI=1S/C15H22N4O2S/c1-4-7-19(8-5-2)13(20)10-22-15-17-12(6-3)11(9-16)14(21)18-15/h4-8,10H2,1-3H3,(H,17,18,21)

Clave InChI

DBAAQJOJADCBJY-UHFFFAOYSA-N

SMILES isomérico

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

SMILES

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

SMILES canónico

CCCN(CCC)C(=O)CSC1=NC(=O)C(=C(N1)CC)C#N

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.